molecular formula C26H32O4 B13418990 trans-Methylbixin CAS No. 62697-46-5

trans-Methylbixin

Cat. No.: B13418990
CAS No.: 62697-46-5
M. Wt: 408.5 g/mol
InChI Key: UNTSJRBZLAUZBX-VBBCTIIMSA-N
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Description

trans-Methylbixin, more widely known in scientific literature as trans-Bixin, is a principal apocarotenoid pigment isolated from the seeds of the achiote tree ( Bixa orellana L. ) and is the geometric isomer of the more prevalent cis-bixin . This compound is of significant research interest due to its potent antioxidant and anti-inflammatory properties . Its primary mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a central regulator of the cellular antioxidant response . By inhibiting the Nrf2-Keap1 protein interaction, trans-Bixin promotes the expression of antioxidant genes, helping to counteract oxidative stress induced by various insults . Researchers utilize this compound in models of oxidative stress and inflammation, such as studies involving cigarette smoke extract or LPS challenge, to investigate cytoprotective mechanisms . Its hydrophobic nature presents formulation challenges, driving research into derivatives like potassium bixinate to improve aqueous solubility for in vivo applications . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic ingredient. It is strictly for use in controlled in vitro or ex vivo settings and is not intended for diagnostic or therapeutic applications, human consumption, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62697-46-5

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

dimethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate

InChI

InChI=1S/C26H32O4/c1-21(13-9-15-23(3)17-19-25(27)29-5)11-7-8-12-22(2)14-10-16-24(4)18-20-26(28)30-6/h7-20H,1-6H3/b8-7+,13-9+,14-10+,19-17+,20-18+,21-11+,22-12+,23-15+,24-16+

InChI Key

UNTSJRBZLAUZBX-VBBCTIIMSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)OC)/C)/C)/C=C/C=C(/C=C/C(=O)OC)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)OC

melting_point

204 - 205 °C

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Methylbixin Derivatives

Primary Biosynthetic Pathway of Bixin (B190684) from Lycopene (B16060)

The foundational pathway for bixin biosynthesis has been elucidated through studies involving heterologous expression systems and analysis of B. orellana tissues. ufv.brfrontiersin.org It involves a three-step enzymatic conversion of the C40 carotenoid, lycopene, into the C25 apocarotenoid, bixin. nih.govresearchgate.netashs.org

Enzymatic Oxidative Cleavage of C40 Lycopene

The initial and committing step in bixin biosynthesis is the symmetrical oxidative cleavage of lycopene. frontiersin.orgresearchgate.net This reaction is catalyzed by a specific type of carotenoid cleavage dioxygenase (CCD). frontiersin.orgamazonaws.com Research has identified that a lycopene cleavage dioxygenase (BoLCD), specifically a member of the CCD4 family, targets the 5,6 and 5',6' double bonds of the lycopene molecule. frontiersin.orgresearchgate.net This cleavage results in the formation of bixin aldehyde, the first C24 apocarotenoid intermediate in the pathway. frontiersin.orgnih.gov Several CCD genes have been identified in B. orellana, including BoCCD1 and various BoCCD4s, which are capable of performing this crucial cleavage step. frontiersin.orgnih.gov

Bixin Aldehyde Formation and Dehydrogenation to Norbixin (B1239005)

Following the cleavage of lycopene, the resulting bixin aldehyde undergoes oxidation. The two terminal aldehyde groups of bixin aldehyde are converted to carboxylic acid groups. researchgate.netacs.org This dehydrogenation reaction is catalyzed by a bixin aldehyde dehydrogenase (BoALDH), yielding the dicarboxylic acid apocarotenoid known as norbixin. frontiersin.orgresearchgate.netresearchgate.net Interestingly, some studies have observed the oxidation of bixin aldehyde to norbixin in in vivo assays using E. coli expressing certain B. orellana CCD enzymes, suggesting a potential link or proximity of the enzymatic activities within the cell. frontiersin.orgnih.govrepositorioinstitucional.mx

Monomethyl Esterification of Norbixin to Bixin

The final step in the primary pathway is the methylation of one of the two carboxyl groups of norbixin. researchgate.netacs.org This esterification reaction is catalyzed by a norbixin carboxyl methyltransferase (BoNMT or BonBMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. ufv.brresearchgate.net The product of this reaction is bixin, which is the monomethyl ester of norbixin. researchgate.netgoogle.com This enzyme belongs to the SABATH family of methyltransferases. ufv.brfrontiersin.org The successful synthesis of bixin from lycopene has been demonstrated in engineered Escherichia coli by introducing the three key genes: BoLCD, BoALDH, and BonBMT. frontiersin.orgnih.govbiorxiv.org

Proposed Pathways for Methylbixin Formation in Biological Systems

While bixin is the primary accumulated pigment, the existence of other derivatives, including the fully methylated form sometimes referred to as methylbixin or bixin dimethyl ester, is plausible. The pathways for their formation are thought to be extensions of the main bixin biosynthetic route.

Secondary Methylation Events from Bixin or Norbixin

It is proposed that trans-Methylbixin, understood as the dimethyl ester of norbixin, is formed through a secondary methylation event. This would involve the methylation of the second carboxyl group on the bixin molecule. Alternatively, norbixin could potentially undergo a two-step methylation process to yield the dimethyl ester. One study mentions the methylation of a bixin carboxyl group to produce bixin dimethyl ester by a bixin methyltransferase. This suggests that bixin itself is a substrate for a further methylation step.

Role of Specific Methyltransferases in Methylbixin Derivatization

The formation of methylbixin derivatives would necessitate the action of specific methyltransferases. The norbixin carboxyl methyltransferase (BonBMT) from the SABATH family is known to catalyze the first methylation of norbixin to bixin. ufv.brfrontiersin.org It is hypothesized that either this same enzyme could perform the second methylation under certain conditions, or a different, yet-to-be-characterized methyltransferase is responsible for converting bixin to its dimethyl ester form (this compound). ufv.br DNA methyltransferases (DNMTs) are known to catalyze the transfer of methyl groups, and the SABATH family, in particular, is responsible for methylating small molecules in plant secondary metabolism. ufv.brcellmolbiol.orgnih.gov Further research into the substrate specificity of the various methyltransferases found in B. orellana is required to identify the specific enzyme(s) involved in the production of fully methylated bixin derivatives.

Genetic and Enzymatic Regulation in Bixin and Methylbixin Biosynthesis

The biosynthesis of bixin, the methyl ester of norbixin, is a multi-step process governed by the sequential action of specific enzymes. nih.govresearchgate.net This pathway's regulation is intricate, involving coordinated gene expression primarily in the seeds of the Bixa orellana plant. nih.govresearchgate.netresearchgate.net The synthesis of bixin from the C40 carotenoid lycopene is catalyzed by three main classes of enzymes: carotenoid cleavage dioxygenases (CCDs), aldehyde dehydrogenases (ALDHs), and methyltransferases. nih.govresearchgate.netnih.gov

Regulation of Carotene Cleavage Dioxygenases (CCDs) and Lycopene Dioxygenase (BoLCD) Genes

The initial and rate-limiting step in bixin biosynthesis is the oxidative cleavage of lycopene. researchgate.netnih.govfrontiersin.org This reaction is catalyzed by Carotene Cleavage Dioxygenases (CCDs), a family of non-heme iron(II)-dependent enzymes. researchgate.netresearchgate.net In Bixa orellana, several CCD gene members have been identified, primarily belonging to the CCD1 and CCD4 subfamilies. nih.govnih.gov

The first enzyme proposed to be involved was a lycopene cleavage dioxygenase (BoLCD), a type of CCD4 enzyme, which symmetrically cleaves lycopene at the 5,6 and 5',6' double bonds to produce the C24 apocarotenal, bixin aldehyde. researchgate.netnih.govnih.gov However, the sequence for this specific BoLCD was not found in later comprehensive transcriptome analyses of B. orellana seeds. nih.govnih.gov Instead, these studies identified a suite of other CCD genes potentially involved in this crucial first step. researchgate.netnih.gov

Subsequent research has demonstrated that multiple CCD enzymes can perform this function. Functional analyses, often using heterologous expression in lycopene-producing E. coli, have confirmed that several members of both the BoCCD1 and BoCCD4 families can cleave lycopene to yield bixin aldehyde. nih.govfrontiersin.org This suggests a degree of redundancy or perhaps a coordinated action of different enzymes in different cellular compartments, as CCD1 enzymes are typically cytosolic while CCD4 enzymes are located in plastids. nih.govrepositorioinstitucional.mx

The expression of these genes is developmentally regulated, with transcript levels increasing significantly during the middle stages of seed development (S3-S4), which correlates with high bixin accumulation. nih.gov For instance, transcriptomic studies have shown that genes like BoCCD4-2, BoCCD4-3, and BoCCD4-4 are upregulated in correlation with bixin content. nih.govoup.com Overexpression of microRNA156 (miR156), which is involved in regulating developmental timing, has been shown to reduce the transcript levels of BoCCD4-4 and consequently lessen bixin production in leaves, indicating a complex regulatory network controlling CCD gene expression. oup.combiorxiv.org

Table 1: Key Carotene Cleavage Dioxygenases (CCDs) in Bixin Biosynthesis

Gene/EnzymeSubfamilyFunctionExpression InsightsReferences
BoLCDCCD4Initially proposed to cleave lycopene to bixin aldehyde.Not found in recent transcriptome surveys. researchgate.netnih.gov
BoCCD1-1CCD1Cleaves lycopene at 5,6/5',6' positions.Expressed in leaves and immature seeds; involved in the first step of bixin biosynthesis. nih.govresearchgate.net
BoCCD1-3, BoCCD1-4CCD1Cleave lycopene to produce bixin aldehyde.Functional activity confirmed in heterologous systems. nih.govfrontiersin.org
BoCCD4-1, BoCCD4-2CCD4Cleave lycopene to produce bixin aldehyde.Upregulated in correlation with bixin accumulation during seed development. nih.govfrontiersin.org
BoCCD4-3CCD4Cleaves lycopene at 5,6/5',6' positions.Expression correlates with bixin accumulation. Unexpectedly can also produce crocetin (B7823005) dialdehyde. nih.govnih.gov
BoCCD4-4CCD4Cleaves lycopene to generate bixin aldehyde.Highly correlated with bixin content in the final seed development stage; expression is reduced by miR156. nih.govoup.combiorxiv.org

Transcriptional Control of Aldehyde Dehydrogenases (BoALDHs)

Following the cleavage of lycopene, the resulting bixin aldehyde undergoes oxidation of its terminal aldehyde groups to carboxylic acid groups. researchgate.net This second step in the pathway is catalyzed by bixin aldehyde dehydrogenase (BoALDH), a member of the aldehyde dehydrogenase (ALDH) superfamily. researchgate.netnih.gov The product of this reaction is norbixin, the dicarboxylic acid precursor to bixin. researchgate.netnih.gov

Transcriptomic analyses of B. orellana seeds have identified several BoALDH gene members whose expression patterns are linked to bixin accumulation. nih.govresearchgate.net For example, specific genes such as BoALDH3 and members designated ALDH2B7.2 and ALDH3I1 show high correlation with bixin levels, particularly in the later stages of seed development. nih.gov The upregulation of BoALDH genes, alongside those for CCDs and methyltransferases, during seed maturation points to a coordinated transcriptional control of the entire pathway. nih.gov This ensures the efficient conversion of the carotenoid precursor through to the final product. researchgate.net Treatment of B. orellana tissues with the demethylating agent 5-azacytidine (B1684299) led to the upregulation of the ALDH3H1 gene and an increase in bixin content, suggesting that epigenetic mechanisms like DNA methylation may play a role in the transcriptional control of this gene family. researchgate.net

Expression and Function of SABATH Family Methyltransferases (BoSABATH, BoMET)

The final step in the biosynthesis of bixin is the methylation of one of the carboxyl groups of norbixin. researchgate.netnih.gov This reaction is catalyzed by a norbixin carboxyl methyltransferase (BoMET or BoMTH), which belongs to the SABATH family of methyltransferases. researchgate.netresearchgate.netufv.br These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to esterify the substrate, producing the C25 apocarotenoid bixin. ufv.br

The expression of SABATH family genes is a critical control point for determining the final bixin output. oup.combiorxiv.org Several members of the BoSABATH gene family have been identified and linked to bixin synthesis. nih.govresearchgate.net Transcriptomic data from developing seeds show that specific genes, including BoSABATH1 and BoSABATH8, are highly correlated with bixin content in the final stages of development. nih.gov Similarly, BoSABATH4 is notably upregulated during the mature seed stage. nih.gov In leaves, the expression of SABATH1, -3, and -4 has been observed, and their downregulation through the overexpression of miR156 correlates with reduced bixin levels. researchgate.netoup.combiorxiv.org This indicates that, like other genes in the pathway, the expression of methyltransferases is under developmental control. oup.com

Isoprenoid Pathway Linkages to Apocarotenoid Biosynthesis

The biosynthesis of bixin is fundamentally linked to the broader isoprenoid pathway, as carotenoids themselves are tetraterpenoids. nih.govaocs.org In plants, the precursors for carotenoid synthesis are generated through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. nih.govaocs.orgfrontiersin.org The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). aocs.org

The synthesis of lycopene, the C40 precursor for bixin, requires the sequential condensation of these isoprenoid units. frontiersin.orgfrontiersin.org Therefore, the regulation of key enzymes in the MEP pathway is crucial for supplying the necessary precursors for carotenoid and subsequent apocarotenoid biosynthesis. nih.govresearchgate.net Studies in B. orellana have identified and analyzed the expression of core genes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). nih.govfrontiersin.org

A high correlation has been found between the expression of MEP pathway genes (e.g., BoDXS2a), carotenoid biosynthesis genes (e.g., phytoene (B131915) synthase, BoPSY2; phytoene desaturase, BoPDS1; and ζ-carotene desaturase, BoZDS), and the accumulation of bixin, particularly during seed development. nih.govfrontiersin.orgfrontiersin.org This suggests a coordinated regulation where the upstream MEP pathway is activated to provide the necessary carbon flux into the carotenoid pathway, ultimately feeding the production of bixin. researchgate.netnih.gov The high number of genes from the isoprene, terpene, and carotene pathways found to be correlated with bixin content underscores the deep metabolic linkage and complex regulatory coordination required for the high levels of pigment accumulation seen in annatto (B74696) seeds. nih.gov

Bioconversion Studies of Carotenoid Precursors to Methylbixin and its Derivatives

The elucidation of the bixin biosynthetic pathway has been significantly advanced by bioconversion studies in heterologous systems. researchgate.netnih.gov A landmark study demonstrated the complete bioconversion of lycopene to bixin in a non-carotenogenic organism. frontiersin.org By engineering Escherichia coli to produce lycopene and then introducing the three key genes from Bixa orellana—BoLCD (a CCD4), BoALDH, and BoMET—researchers successfully induced the synthesis and accumulation of bixin. researchgate.netnih.govfrontiersin.org This provided definitive evidence for the proposed three-step pathway and the function of the identified enzymes. researchgate.netfrontiersin.org

These bioconversion studies are crucial not only for validating gene function but also for exploring the potential for metabolic engineering to produce bixin and its derivatives in microbial or other plant systems. nih.govfrontiersin.org Further research has focused on testing the activity of newly identified candidate genes from B. orellana transcriptomes. For instance, various BoCCD1 and BoCCD4 members were expressed in lycopene-accumulating E. coli to confirm their ability to produce bixin aldehyde, the first dedicated intermediate in the pathway. nih.govfrontiersin.org

Interestingly, bioconversion studies have also yielded unexpected results that highlight the complexities of enzyme specificity. In one study, the expression of BoCCD4-3 in carotenoid-producing E. coli and various plant systems did not lead to significant bixin production. nih.govnih.gov Instead, the enzyme cleaved various carotenoids like lycopene, β-carotene, and zeaxanthin (B1683548) at the 7,8/7',8' positions, producing crocetin dialdehyde, the precursor to the valuable saffron pigment crocin. nih.govnih.govoup.com This finding demonstrates the potential for enzymes from one biosynthetic pathway to be repurposed for the production of other high-value apocarotenoids and underscores the evolutionary relationships between these metabolic pathways in different plant species. oup.com

Advanced Analytical Techniques for Trans Methylbixin Elucidation

Spectroscopic Characterization

Spectroscopic methods are central to the structural analysis of trans-methylbixin, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to elucidate the intricate details of its molecular architecture. scispace.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its various protons. The extensive conjugated polyene chain results in a complex region of overlapping signals for the olefinic protons, typically found in the downfield region of the spectrum. scispace.com The methyl groups attached to the polyene chain and the terminal ester group give rise to distinct singlet signals in the upfield region. The chemical shift of each proton is influenced by its local electronic environment and its position along the polyene chain. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the this compound molecule. The chemical shifts of the carbon atoms are spread over a wide range, which minimizes signal overlap. libretexts.org Carbons in the sp² hybridized polyene chain resonate at lower field strengths compared to the sp³ hybridized carbons of the methyl groups. libretexts.org The carbonyl carbons of the ester groups appear at the furthest downfield position. libretexts.org While early studies utilized Fourier transform (FT) NMR to assign the ¹³C spectra of methyl cis- and trans-bixin, these were sometimes based on comparisons with structurally similar carotenoids. scispace.com

A comprehensive study utilized a combination of 1D and 2D NMR techniques for a complete structural determination of the bixin (B190684) family, including this compound. scispace.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted data and serves as an illustrative example. Actual experimental values may vary.

Proton Predicted Chemical Shift (ppm)
Olefinic Protons 5.8 - 7.5
-OCH₃ (ester) ~3.7

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted data and serves as an illustrative example. Actual experimental values may vary.

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 175
Olefinic Carbons (C=C) 120 - 150
-OCH₃ (ester) ~51

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and establishing the connectivity of atoms within the molecule. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu In this compound, COSY spectra reveal the coupling between adjacent olefinic protons along the polyene chain, helping to trace the sequence of the conjugated system. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu HSQC is instrumental in assigning the carbon signals based on the already assigned proton signals, or vice versa. emerypharma.com For instance, the signals of the methyl protons can be directly correlated to their corresponding methyl carbon signals.

The combined application of these 2D NMR techniques allows for a step-by-step assembly of the molecular structure of this compound. scispace.comresearchgate.net

The analysis of chemical shifts and coupling constants in the NMR spectra provides critical information about the stereoisomerism and conformation of this compound.

Stereoisomerism: The geometry of the double bonds (cis or trans) significantly influences the chemical shifts of the nearby protons and carbons. For instance, the protons of a cis isomer are generally observed at a slightly more upfield position compared to the corresponding protons in a trans isomer. libretexts.org The magnitude of the vicinal coupling constant (³JHH) between olefinic protons is a key indicator of the double bond geometry. Trans-coupled protons typically exhibit a larger coupling constant (around 11-18 Hz) compared to cis-coupled protons (around 6-14 Hz). libretexts.org The all-trans configuration of this compound is confirmed by the large coupling constants observed for the olefinic protons along the entire polyene chain.

Conformation: While the polyene chain is relatively rigid, some degree of conformational flexibility exists, particularly around the single bonds. Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, can provide information about through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution. nih.gov Solid-state NMR can also be used to investigate the molecular conformation by comparing experimental and computed tensor values. nih.gov

Resolution and Quantification of Cis-Trans Isomers of Methylbixin

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. iupac.org

Various ionization techniques can be employed to generate ions of this compound for mass spectrometric analysis. The choice of ionization method influences the extent of fragmentation and the type of information obtained.

Electron Impact (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a "fingerprint" for the molecule. jeolusa.com The mass spectrum of this compound under EI conditions would show a molecular ion peak (M⁺) and numerous fragment ions resulting from the cleavage of the polyene chain. scispace.com The relative abundance of the molecular ion can differ between cis and trans isomers. nih.gov

Fast Atom Bombardment (FAB): FAB is a softer ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.orglibretexts.org This method is particularly suitable for polar and thermally labile molecules. illinois.edu FAB typically produces a prominent quasimolecular ion, such as [M+H]⁺, along with some fragment ions. illinois.edu It has been successfully used in the structural elucidation of the bixin family of carotenoids. scispace.com

Electrospray Ionization (ESI): ESI is a very soft ionization technique that is well-suited for analyzing polar and large molecules. rsc.org It involves creating a fine spray of a sample solution in a strong electric field, which results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. rsc.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected parent ion can be induced to obtain structural information. nih.govresearchgate.net ESI-MS has been used to obtain the molecular weight and fragmentation patterns of related carotenoids.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Bixin
Norbixin (B1239005)
cis-Bixin
Methyl cis-bixin
Glycerol
Argon
Characteristic Fragmentation Pathways and Mass Spectral Signatures

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information about carotenoids like this compound through the analysis of their fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+•), which can then undergo fragmentation. chemguide.co.uklibretexts.org The resulting fragments provide a signature pattern that aids in structural elucidation. libretexts.orglibretexts.org

For carotenoids, including bixin and its derivatives, characteristic fragmentation involves the cleavage of the polyene chain, often leading to the loss of small, stable neutral molecules. scribd.comsmacgigworld.com A notable fragmentation pathway for many carotenoids is the loss of toluene (B28343) (C7H8, 92 Da) and xylene (C8H10, 106 Da) from the polyene chain. The mass spectra of bixin and norbixin are specifically characterized by fragmentation that results in these losses. scribd.comsmacgigworld.com

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C26H32O4). Subsequent fragmentation would likely follow patterns observed for similar carotenoid esters. This includes cleavages at various points along the conjugated backbone. The stability of the resulting carbocations influences the intensity of the fragment peaks, with more stable ions appearing more abundantly. libretexts.orglibretexts.org The presence of two ester groups in this compound would also lead to characteristic fragments resulting from cleavage adjacent to the carbonyl groups. libretexts.org

Table 1: Expected Mass Spectrometry Data for this compound

Feature Expected Observation Significance
Molecular Ion (M+•) Peak at m/z corresponding to C26H32O4 Confirms molecular weight.
[M - 92]+ Fragment ion Characteristic loss of toluene from the polyene chain.
[M - 106]+ Fragment ion Characteristic loss of xylene from the polyene chain.

| Acylium Ions | Fragments from cleavage at ester groups | Provides evidence for the ester functionalities. |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry, or MS/MS, offers a more detailed level of structural analysis by performing multiple stages of mass analysis. nih.govwikipedia.org In a typical MS/MS experiment, a specific precursor ion (such as the molecular ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.org This technique is invaluable for distinguishing between isomers, which may produce identical single-stage mass spectra but yield different fragment ions in MS/MS. nih.govnih.gov

For this compound, an MS/MS analysis would involve isolating its molecular ion and inducing fragmentation. The resulting product ion spectrum would provide unambiguous information about the connectivity of the molecule. For instance, the fragmentation pattern can confirm the sequence of the polyene chain and the positions of the methyl ester groups. While isomers often share the same molecular formula and mass, their different structural arrangements can lead to unique fragmentation patterns in MS/MS, allowing for their differentiation. nih.gov Although detailed MS/MS studies specifically on this compound are not widely published, the principles of the technique are broadly applied for the structural elucidation of complex natural products. nih.gov The analysis of fragmentation patterns of isomers, such as those differing in double bond position or stereochemistry, can be achieved by observing their distinct product ion spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides key information about the electronic structure of conjugated systems, which are the primary chromophores in carotenoids. msu.edulibretexts.org

The color of this compound arises from its extended system of conjugated double bonds, which constitutes its chromophore. This system absorbs light in the visible region of the electromagnetic spectrum due to π → π* electronic transitions. libretexts.org The UV-Vis spectrum of a carotenoid typically displays a characteristic shape with three absorption maxima (λmax). researchgate.net The position of these maxima is sensitive to the length of the conjugated system; longer conjugation results in a bathochromic (red) shift to longer wavelengths. smacgigworld.com

The solvent environment can also influence the λmax values. biointerfaceresearch.comresearchgate.net For instance, the absorption maxima for bixin have been reported at 487, 457, and 429 nm in acetone (B3395972) and at 429, 453, and 481 nm in methanol. researchgate.net Another source reports the absorption maxima for pure trans-bixin at 509.5, 475, and 443 mµ. researchgate.net A study on all-E-methylbixin, which corresponds to this compound, also reports its characteristic UV/Vis data. redalyc.org

Table 2: Reported UV-Vis Absorption Maxima for Bixin Derivatives

Compound Solvent Absorption Maxima (λmax) in nm
Pure trans-Bixin Not specified 509.5, 475, 443 researchgate.net
Bixin Acetone 487, 457, 429 researchgate.net
Extracted Bixin Methanol 429, 453, 481

| Standard Bixin | Methanol | 429, 457, 487 |

The geometry of the conjugated polyene chain significantly affects the UV-Vis spectrum. Trans isomers are generally more linear and less sterically hindered than their cis counterparts. nih.gov This planarity allows for more effective π-orbital overlap, which lowers the energy of the π → π* transition. Consequently, trans isomers typically exhibit absorption maxima at longer wavelengths (bathochromic shift) and often have higher molar absorptivity (greater peak intensity) compared to the corresponding cis isomers. smacgigworld.comnih.gov

During the isomerization of a cis isomer of methylbixin to the trans form, a shift in the λmax to longer wavelengths would be observed. scribd.com This change is a direct consequence of the molecule adopting a more stable, planar conformation. For example, upon irradiation to induce trans-to-cis isomerization, a shift in the maximum absorption band to a shorter wavelength is typically observed, confirming the conversion. libretexts.org The reverse process, from cis to trans, shows the absorption shifting back to longer wavelengths. ias.ac.in

Chromophore Analysis and Absorption Maxima of Conjugated Systems

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sci-hub.seuc.edu

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. As a dimethyl ester, it is distinguished from its precursor, bixin (a monomethyl ester carboxylic acid), by the absence of the broad O-H stretching band of a carboxylic acid (typically found around 2500-3300 cm⁻¹) and the presence of bands characteristic of two ester groups. sci-hub.se

The key functional groups in this compound and their expected IR absorption regions are detailed in the table below. The C=O stretch of the ester groups is a particularly strong and sharp absorption. The spectrum will also feature C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups, as well as from the vinylic hydrogens on the polyene chain. youtube.comyoutube.com A crucial diagnostic peak for trans disubstituted alkenes is the C-H out-of-plane wagging vibration, which appears as a strong band around 965 cm⁻¹. spectroscopyonline.com This peak is a reliable indicator of the trans configuration of the double bonds in the polyene chain.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group & Bond Vibration Description
~2950-2850 C-H (from CH₃ and CH₂) Stretching
~1740-1720 C=O (Ester) Stretching, strong intensity journalajacr.com
~1650-1600 C=C (Conjugated Alkene) Stretching, variable intensity
~1440 C-H (from CH₃) Asymmetric Bending journalajacr.com
~1300-1000 C-O (Ester) Stretching, strong intensity wpmucdn.com
~1200 O-CH₃ (Methoxy) Stretching journalajacr.com
Diagnostic Bands for Trans-Double Bonds in Polyenes

Infrared (IR) spectroscopy serves as a valuable tool for the structural analysis of carotenoids, including the isomers of methylbixin. A key application of this technique is the differentiation of geometrical isomers. iupac.org For polyenes, specific vibrational modes are characteristic of the configuration of the carbon-carbon double bonds. The presence of one or more trans-disubstituted double bonds in the polyene chain of a molecule like this compound gives rise to a distinct absorption band in the IR spectrum. This band, which is often strong and sharp, typically appears in the region of 960-980 cm⁻¹. It corresponds to the out-of-plane C-H wagging vibration of the hydrogens attached to the trans-double bond. The consistent presence and intensity of this band can be used as a diagnostic marker to confirm the trans configuration within the polyene system, distinguishing it from cis isomers, which exhibit different characteristic bands. iupac.org

X-ray Diffraction for Crystal Structure Determination of Methylbixin Isomers

For methylbixin, single-crystal X-ray analysis has provided specific cell dimensions and space group information, which are fundamental parameters describing the crystal lattice. geoscienceworld.org This data is crucial for distinguishing between different isomers, as their unique shapes lead to different crystal packing arrangements.

Table 1: Crystallographic Data for Methylbixin

Parameter Value
Crystal System Monoclinic, pseudo-orthorhombic
a-axis 8.85 Å
b-axis 11.62 Å
c-axis 7.16 Å
Space Group Pnma

Data sourced from crystallographic studies. geoscienceworld.org

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the separation, isolation, and quantification of individual isomers from complex mixtures of carotenoids. Due to the structural similarity of cis-trans isomers of methylbixin, high-resolution methods are required to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) for Methylbixin Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for the analysis of methylbixin and its related isomers. fimek.edu.rs The method's high efficiency and versatility allow for the successful separation of the various geometric isomers present in both natural extracts and synthetic preparations. researchgate.net

Stationary Phases (e.g., C18 ODS) and Optimized Mobile Phases

The separation of methylbixin isomers is predominantly achieved using reversed-phase HPLC (RP-HPLC). The most common stationary phases are silica-based materials chemically bonded with octadecylsilane (B103800) (ODS), commonly known as C18 columns. fimek.edu.rs These nonpolar stationary phases effectively retain the nonpolar carotenoid molecules.

The mobile phase composition is critical for achieving optimal resolution. It typically consists of a mixture of an organic solvent and an aqueous component, often with an acid modifier to suppress the ionization of any free carboxylic acid groups and improve peak shape. The precise ratio of solvents is adjusted to control the elution time and separation of the isomers. fimek.edu.rs

Table 2: Examples of HPLC Conditions for Bixin Isomer Separation

Stationary Phase Mobile Phase Composition Reference
ODS (C18) Methanol / Aqueous Acetic Acid fimek.edu.rs
HRPB C8/C18 Acetonitrile / 0.4% Acetic Acid (65:35) researchgate.net
Resolution and Quantification of Cis-Trans Isomers of Methylbixin

HPLC methods have been developed to provide excellent resolution of the main geometric isomers of the bixin family, including the all-trans and various cis forms. researchgate.net The separation is based on subtle differences in the polarity and shape of the isomers; trans isomers are generally more linear and slightly less polar than their cis counterparts, often leading to longer retention times on C18 columns.

Quantification of the separated isomers is performed by integrating the area under each chromatographic peak. The concentration of each isomer is determined by comparing its peak area to a calibration curve generated from a pure standard of that isomer. researchgate.net This approach allows for the accurate determination of the isomeric purity of a sample and the relative proportions of cis and trans isomers in a mixture. researchgate.net

HPLC Coupled with Photodiode Array (PDA) Detection

Coupling HPLC with a Photodiode Array (PDA) detector offers significant advantages for the analysis of methylbixin isomers. Unlike a standard single-wavelength UV-Vis detector, a PDA detector acquires the full UV-Vis absorption spectrum for the eluent at every point in the chromatogram. This provides superior qualitative and quantitative data. fimek.edu.rs

This capability is particularly useful for distinguishing between cis and trans isomers, which have distinct spectral characteristics. researchgate.net The all-trans isomer typically exhibits maximum absorption (λmax) at a longer wavelength compared to its cis isomers. Furthermore, cis isomers often display a characteristic "cis-peak," which is a subsidiary absorption band at a shorter wavelength (in the UV region, e.g., around 355 nm), that is less prominent or absent in the spectrum of the trans isomer. researchgate.net By comparing the full spectra of eluting peaks against those of known standards, PDA detection allows for confident peak identification and the assessment of peak purity. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
Methylbixin
Bixin
Norbixin
cis-bixin
trans-bixin
cis-norbixin
trans-norbixin
Methanol
Acetic acid
Acetonitrile
Formic acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. uoradea.ro The technique is particularly useful for analyzing the volatile metabolites associated with this compound in complex matrices, as well as its degradation products. researchgate.net

Due to the polar nature of carotenoids like this compound, which contains ester functional groups, derivatization is often a necessary step prior to GC-MS analysis. This process converts the non-volatile carotenoid into a more volatile and thermally stable derivative, making it amenable to gas chromatography. researchgate.netjfda-online.com A common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. nih.gov This chemical modification reduces the polarity of the analyte, enhancing its volatility and improving its chromatographic separation.

Research on annatto (B74696) (Bixa orellana) extracts, a primary source of bixin and its derivatives, has utilized GC-MS to identify a range of co-existing volatile compounds. researchgate.netnih.gov These metabolites, which can be present alongside this compound, primarily include terpenes, terpenoids, and sesquiterpenes. researchgate.netnih.gov The identification of these compounds is achieved by matching their mass spectra with established libraries such as the National Institute of Standards and Technology (NIST) library. utoronto.cawhitman.edu

Table 1: Volatile Metabolites Co-extracted with Bixin Derivatives Identified by GC-MS

Compound ClassSpecific ExamplesReference
Sesquiterpenes- researchgate.netnih.gov
Terpenes/Terpenoids- researchgate.netnih.gov
Phytosterols- researchgate.net
Tocotrienolsδ-tocotrienol researchgate.netnih.gov
Fatty Acid Esters- nih.gov
Alcohols- nih.gov
Ketones- nih.gov

This table is a representation of compound classes found in annatto extracts and is not an exhaustive list.

This compound, like other carotenoids, can degrade under thermal stress, leading to the formation of smaller, more volatile aromatic hydrocarbons. GC-MS analysis has been instrumental in identifying these thermal degradation products. Studies on annatto color formulations have reported the formation of compounds such as m-xylene (B151644) and toluene upon heating. researchgate.net The analysis of these derivatives is crucial for understanding the stability of this compound under various processing conditions. researchgate.net

Thin Layer Chromatography (TLC) for Preliminary Separation and Method Validation

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation of compounds in a mixture. sapub.org It is widely applied for the preliminary separation of this compound from other carotenoids and for the validation of analytical methods. auctoresonline.orgquizlet.com

TLC is highly effective for the initial separation of bixin and its derivatives, including this compound and norbixin, from crude extracts of Bixa orellana. quizlet.com The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase. sapub.org The polarity of the solvent system is a critical factor in achieving optimal separation. quizlet.com For instance, a mobile phase consisting of dichloromethane (B109758) with varying percentages of ethanol (B145695) can be used to effectively separate bixin, methylbixin, and norbixin based on their differing polarities. quizlet.com

A study focused on isolating bixin from annatto seeds determined that a mobile phase of 3% ethanol in dichloromethane provided a good separation of the components on a TLC plate. quizlet.com Another investigation identified two distinct spots for carotenoids from annatto extract with Retention Factor (Rf) values of 0.00 and 0.98 on a silica gel plate. isca.me

Table 2: TLC Systems for the Separation of Bixin and its Derivatives

Stationary PhaseMobile PhaseAnalyteRf ValueReference
Silica Gel 60 F254Ethyl acetate (B1210297): n-hexane (5:5, v/v)Bixin0.28 auctoresonline.org
Silica GelDichloromethane, 3% Ethanol in Dichloromethane, 10% Ethanol in DichloromethaneBixin, Methylbixin, NorbixinVaries with solvent polarity quizlet.com
Silica Gel-Carotenoids0.00 and 0.98 isca.me

Rf (Retention Factor) is a measure of the position of a spot on a chromatogram.

High-Performance Thin Layer Chromatography (HPTLC), an advanced form of TLC offering better resolution and sensitivity, is frequently used for the validation of quantitative analytical methods for bixin and its derivatives. auctoresonline.orgjfda-online.com Method validation is performed according to the International Conference on Harmonization (ICH) guidelines and typically assesses parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). innovareacademics.ininformaticsjournals.co.infarmaciajournal.com

A validated HPTLC method for the quantification of bixin in a Bixa orellana mother tincture utilized a mobile phase of ethyl acetate: n-hexane (5:5, v/v) on a pre-coated silica gel 60 F254 plate, with densitometric scanning at 476 nm. auctoresonline.org The method demonstrated good linearity with a correlation coefficient (r) of 0.9927. auctoresonline.org

Table 3: Parameters for a Validated HPTLC Method for Bixin Quantification

ParameterFindingReference
Stationary PhasePre-coated Silica Gel 60 F254 auctoresonline.org
Mobile PhaseEthyl acetate: n-hexane (5:5, v/v) auctoresonline.org
Detection Wavelength476 nm auctoresonline.org
Rf Value for Bixin0.28 auctoresonline.org
Linearity (r)0.9927 auctoresonline.org

This validated HPTLC method confirms the suitability of the technique for the precise and accurate quantification of bixin, and by extension, can be adapted for this compound analysis in various samples. auctoresonline.org

Extraction and Purification Methodologies for Methylbixin from Natural Sources

Conventional Solvent Extraction Techniques for Methylbixin

Conventional solvent extraction, also known as solid-liquid extraction, is a foundational technique for isolating compounds like methylbixin from their natural plant sources. ijbsac.orgorganomation.com This method operates on the principle of dissolving the target compounds from the solid matrix into a liquid solvent. ijbsac.org Techniques such as maceration, percolation, and Soxhlet extraction are commonly employed, which involve soaking or washing the ground plant material with an appropriate organic solvent. ijbsac.orgscielo.br

The choice of solvent is critical and is based on the polarity and solubility of the target carotenoids. For the largely non-polar carotenoid family found in annatto (B74696) seeds, including methylbixin, various organic solvents and their combinations have been studied. fimek.edu.rs Bixin (B190684), the major component, shows good solubility in solvents like acetone (B3395972), ethyl acetate (B1210297), methanol, and ethanol (B145695). fimek.edu.rs Studies have used ethyl acetate, acetone, chloroform, and 1,2-dichloroethane, as well as mixtures like ethanol and chloroform, to extract the pigments. fimek.edu.rs One study identified ethyl acetate as having the highest solubility efficiency for extracting bixin from annatto seeds. fimek.edu.rs Another investigation achieved a bixin yield of 67.3% using acetone. scispace.com The process often involves grinding the seeds, followed by extraction, and then removal of the solvent to concentrate the extract. fimek.edu.rs

Interactive Data Table 1: Comparison of Conventional Solvents for Carotenoid Extraction from Annatto

SolventObserved Efficiency/Yield (Primarily for Bixin)Reference
Ethyl AcetateIdentified as having the best solubility efficiency. fimek.edu.rs
AcetoneAchieved a bixin yield of 67.3%. scispace.com
Ethanol/Chloroform (75:25, v/v)Used for extraction from the aril of the annatto seed. fimek.edu.rs
Coconut OilYielded 2.897% of annatto oleoresin. scispace.com
Soybean Oil (at 120°C)Used in traditional extraction but can lead to significant bixin degradation. myfoodresearch.com

Advanced Extraction Technologies

To improve efficiency, reduce solvent consumption, and minimize the degradation of heat-sensitive compounds like carotenoids, several advanced extraction technologies have been developed. scielo.brresearchgate.net

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures (e.g., 333 K) and pressures (e.g., 2 MPa) that are below the critical point, keeping the solvent in a liquid state. researchgate.netmdpi.comcsic.es These conditions decrease solvent viscosity and surface tension while increasing mass transfer rates, allowing for better penetration into the sample matrix. csic.es This results in faster extractions and reduced solvent use compared to conventional methods. mdpi.com In studies on annatto seeds, PLE using ethanol as the solvent produced a high yield of bixin. fimek.edu.rs When comparing solvents for PLE on defatted annatto seeds, ethyl acetate and ethanol showed significantly higher bixin yields than water. researchgate.net

Low-Pressure Solvent Extraction (LPSE) is another term for conventional solid-liquid extraction performed at or near atmospheric pressure. fimek.edu.rsresearchgate.net It is often used as a baseline for comparison against advanced methods like PLE and SFE. sapub.orgresearchgate.net In a comparative study, LPSE was performed at room temperature with agitation for 30 minutes. researchgate.net The results showed that for solvents like ethanol and ethyl acetate, PLE provided a higher bixin yield than LPSE. researchgate.net However, when water was used as the solvent, LPSE was more efficient, indicating that PLE is not a recommended process for water-based extraction of these compounds. researchgate.net

Interactive Data Table 2: Comparison of Bixin Yield (%) from Defatted Annatto Seeds using PLE and LPSE

SolventPLE Bixin Yield (%)LPSE Bixin Yield (%)
Ethanol17.59.5
Ethyl Acetate19.6514.3
Water0.8020.1

Data sourced from a study performing PLE at 2 MPa and 333 K and LPSE at room temperature and pressure. researchgate.net

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles—in the solvent. nih.gov This process disrupts the plant cell walls, enhancing solvent penetration and accelerating mass transfer from the solid to the liquid phase. nih.govresearchgate.net UAE is considered a green technology as it can increase extraction efficiency, often at lower temperatures and in shorter times, which helps to prevent the degradation of thermolabile compounds. mdpi.comscientificelectronicarchives.org A study on annatto seed extracts optimized UAE conditions to a pH of 7.0, a seed-to-solvent ratio of 1:7, and a treatment time of 20 minutes, which yielded an extract containing 0.62% bixin. nih.gov

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. boku.ac.at A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid (high solvation power) and a gas (low viscosity, high diffusivity). boku.ac.at SFE with pure CO₂ has been used for annatto pigment extraction, but the efficiency can be low. researchgate.net The effectiveness is significantly improved by adding a polar co-solvent, or modifier. researchgate.netnih.gov For instance, using CO₂ modified with 5% ethanol dramatically increased the recovery of bixin from annatto seeds from 1% to 45% at pressures of 200-300 bar and temperatures of 40-60 °C. researchgate.net

Ultrasound-Assisted Extraction (UAE)

Purification Strategies from Complex Natural Extracts

The crude extracts obtained from annatto seeds using the aforementioned methods contain a mixture of carotenoids, including bixin, norbixin (B1239005), and methylbixin, alongside other compounds. fimek.edu.rssapub.org Therefore, purification is a critical step to isolate methylbixin.

A key method for separating the individual carotenoids is chromatography . One study detailed a process where a dried acetone extract of annatto seeds was first chromatographed on a silica (B1680970) gel column . scielo.org.bo A gradient of diethyl ether in hexane (B92381) was used as the mobile phase to separate the components into different fractions. scielo.org.bo

Following this initial separation, the isolated bixin fraction, which may still contain other related carotenoids like methylbixin, can be further purified using semipreparative High-Performance Liquid Chromatography (HPLC) . scielo.org.bo A C30 reversed-phase column is particularly effective for separating carotenoid isomers. scielo.org.bo One successful separation used a gradient elution system with two solvent mixtures: Solvent A (15% methyl t-butyl ether: 81% methanol: 4% water) and Solvent B (90% methyl t-butyl ether: 6% methanol: 4% water). scielo.org.bo This high-resolution technique allows for the isolation of highly pure fractions of individual carotenoids. scielo.org.bo In one report, the saponification of a crude carotenoid extract from annatto seeds yielded not only the expected norbixin but also allowed for the obtaining of 9'Z-methylbixin, which was identified via HPLC. scielo.org.bo

Another common purification technique, particularly for the most abundant compound, is crystallization . nih.gov While this is often used to obtain high-purity bixin, the remaining mother liquor becomes enriched with the other, more soluble carotenoids, which could then be subjected to further chromatographic purification to isolate methylbixin. nih.gov

More complex purification processes have also been developed, such as a system involving alkaline extraction, partitioning in an aqueous two-phase system (ATPS), and subsequent acid precipitation. researchgate.net While this specific process was optimized for the purification of norbixinate, it demonstrates the multi-step strategies that can be employed to separate components from the initial extract. researchgate.net

Isomerism and Stereochemical Aspects of Methylbixin

Cis-Trans Isomerization Mechanisms and Pathways of Methylbixin

The conjugated polyene system of methylbixin allows for the existence of numerous geometrical isomers, with the all-trans form being the most thermodynamically stable. The interconversion between cis and trans isomers, known as cis-trans isomerization, can be induced by various factors, including heat, light, and chemical catalysts (acids or bases).

The primary mechanisms for isomerization involve the temporary reduction of the double-bond character of a C=C bond, which lowers the rotational energy barrier.

Thermal Isomerization : When heated, particularly in solution, methylbixin can undergo isomerization. The decomposition of 9'-cis-bixin in the solid phase has been observed to occur in the liquid phase, with isomerization to the trans-isomer happening between 200 and 240°C. researchgate.net Kinetic studies on the thermal degradation of the parent compound, bixin (B190684), in an aqueous model system showed that the process does not follow a simple first-order rate law but fits a biexponential model, indicating a complex reaction network involving the formation and subsequent reaction of various isomers. researchgate.net For instance, di-cis isomers can form rapidly and act as intermediates, which can then either revert to the original cis-bixin or convert to other products. researchgate.net

Photoisomerization : The absorption of light energy can promote an electron from a π bonding orbital to a π* antibonding orbital. In this excited state, the bond order is reduced, allowing for rotation around the carbon-carbon bond. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration. This process is highly relevant for carotenoids and is a common method for generating various geometric isomers for study. The trans→cis isomerization is often promoted by UV light (e.g., 320–380 nm), while the reverse cis→trans reaction can be favored by visible light (e.g., 400–450 nm). beilstein-journals.org

Acid/Base Catalysis : Isomerization can be catalyzed by acids or bases. In an acidic medium, protonation of the polyene chain can generate a carbocation intermediate. This delocalized positive charge reduces the double-bond character across the system, facilitating rotation around the C=C bonds. nih.govresearchgate.net Similarly, a basic environment can facilitate isomerization, although the mechanisms may differ. For related compounds like methyl orange, catalysis is attributed to the tautomerization of cis-ammonium ions to cis-azonium ions, which can more easily isomerize via rotation. nih.gov

The general pathways for isomerization can be summarized as rotation or inversion. Rotation involves the breaking of the π-bond to form a transition state that allows free rotation, while inversion proceeds through a rehybridization of one of the carbon atoms (or nitrogen in the case of azo compounds) to form a linear transition state. mdpi.com

Stereochemical Influence on Spectroscopic Properties and Chromatographic Behavior

The specific three-dimensional arrangement of methylbixin isomers directly influences their physical and chemical properties, which is reflected in their spectroscopic and chromatographic profiles.

Spectroscopic Properties: The most significant spectroscopic technique for studying carotenoid isomers is UV-Visible (UV-Vis) absorption spectroscopy. The color of methylbixin is due to the absorption of light by its extended π-conjugated system.

UV-Visible Spectroscopy : The geometry of the polyene chain has a profound effect on the UV-Vis spectrum. The all-trans isomer is a nearly planar, linear molecule, which allows for maximum π-orbital overlap. This results in a high-intensity absorption band (large molar extinction coefficient, ε) at a longer wavelength (λmax). In contrast, the introduction of a cis-bond creates a bend in the molecule, disrupting the planarity and reducing the extent of conjugation. beilstein-journals.org This leads to:

A hypsochromic shift (blue shift) of the main absorption band to a shorter wavelength.

A decrease in the intensity of the main absorption band.

The appearance of a new, characteristic "cis-peak" in the near-UV region.

Table 1: Expected Influence of Isomerism on UV-Visible Spectroscopic Properties of Methylbixin
Isomer TypeMolecular ShapeConjugation EfficiencyExpected λmaxExpected Molar Extinction Coefficient (ε)"Cis-Peak"
all-trans-MethylbixinLinear, planarMaximumLongest wavelengthHighest valueAbsent
mono-cis-MethylbixinBent, less planarReducedShorter wavelengthLower valuePresent
di-cis-MethylbixinMore bentFurther reducedEven shorter wavelengthEven lower valueMore prominent

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly 1H NMR, is crucial for determining the relative configuration of the double bonds. The coupling constants (J-values) between protons on a double bond are different for cis and trans isomers. beilstein-journals.org Furthermore, the chemical shifts of protons near a cis-bond are different from those near a trans-bond due to anisotropic effects. Two-dimensional NMR techniques like COSY and NOESY can help establish proton connectivity and through-space proximity, respectively, which aids in the complete structural elucidation of isomers. longdom.org

Chromatographic Behavior: The separation of stereoisomers is a significant challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the geometric isomers of methylbixin. researchgate.net

The separation principle relies on the different physical shapes of the isomers. The linear, more rigid all-trans isomer interacts differently with the chromatographic stationary phase compared to the less symmetrical, bent cis-isomers. mdpi.commdpi.com This difference in interaction leads to different retention times, allowing for their separation and quantification. For example, using a C18 or C8 reversed-phase column, the more polar cis-isomers often elute earlier than the less polar all-trans isomer, although the elution order can be influenced by the specific mobile phase and stationary phase chemistry. researchgate.net The ability to achieve separation is critical for studying isomerization kinetics and for purifying specific isomers for further characterization. researchgate.netiupac.org

Determination of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms at chiral centers is a fundamental aspect of stereochemistry. For complex molecules like methylbixin, this is a non-trivial task requiring specialized methods.

A classical, albeit destructive, method for determining absolute configuration is through chemical degradation. This approach involves breaking the target molecule down into smaller, simpler chiral fragments whose absolute configurations are already known or can be more easily determined.

The process for methylbixin would involve:

Selective Cleavage : Using a specific chemical reaction (e.g., ozonolysis) to cleave the polyene chain of a purified methylbixin isomer.

Isolation of Fragments : Isolating the smaller molecules that contain the original chiral centers.

Identification and Correlation : Identifying these fragments and comparing their stereochemical properties (e.g., optical rotation) with those of authentic, synthetically prepared samples of known absolute configuration.

By relating the stereochemistry of the degradation products back to the parent molecule, the absolute configuration of the original methylbixin can be deduced. This method of chemical correlation has been essential in the structural elucidation of many natural carotenoids. iupac.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, non-destructive chiroptical techniques that provide information about the absolute stereochemistry of chiral molecules. wikipedia.orgntu.edu.sg

Principle : These methods are based on the differential interaction of a chiral molecule with left- and right-circularly polarized light. ntu.edu.sg

ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgmec.edu.in

CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. ntu.edu.sgnih.gov

A chiral molecule will produce a characteristic ORD curve or CD spectrum, often showing positive or negative peaks known as Cotton effects. wikipedia.org The sign and magnitude of these Cotton effects are unique to a specific enantiomer.

Application to Methylbixin : The absolute configuration of methylbixin can be determined by comparing its experimental ORD or CD spectrum with:

Spectra of Related Compounds : The spectrum can be compared to that of a structurally similar carotenoid whose absolute configuration has already been unequivocally established (e.g., by X-ray crystallography or total synthesis). dokumen.pub

Theoretical Calculations : With advances in computational chemistry, it is possible to calculate the theoretical CD or ORD spectrum for a proposed absolute configuration (e.g., the R or S form) using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov The absolute configuration is assigned by matching the experimentally measured spectrum to the calculated spectrum. nih.govresearchgate.net

The combination of these spectroscopic techniques provides a reliable method for assigning the absolute configuration of complex natural products like methylbixin without the need for chemical degradation or crystallization. nih.govnih.gov

Table 2: Hypothetical Data for Absolute Configuration Assignment of a Chiral Center in Methylbixin using CD Spectroscopy
MethodSampleKey Cotton Effect (at λ)Conclusion
Experimental MeasurementIsolated Methylbixin IsomerPositive (+) at λ1The experimental spectrum matches the calculated spectrum for the (R)-configuration. Therefore, the absolute configuration is assigned as R.
Theoretical Calculation (TD-DFT)Calculated Spectrum for (R)-MethylbixinPositive (+) at λ1
Calculated Spectrum for (S)-MethylbixinNegative (-) at λ1

Biological Activity Mechanisms of Trans Methylbixin in Vitro and Ex Vivo Studies

Antioxidative Mechanisms at the Cellular and Molecular Level

The antioxidant properties of carotenoids like trans-methylbixin are a key area of scientific investigation. These compounds possess unique structural features that enable them to counteract the damaging effects of reactive oxygen species (ROS) within biological systems. The following sections delve into the specific antioxidative mechanisms of this compound that have been explored in laboratory settings.

Singlet Oxygen Quenching Activity

Singlet molecular oxygen (¹O₂) is a high-energy, non-radical reactive oxygen species that can cause significant damage to cellular components such as lipids, proteins, and DNA. cyanotech.com Carotenoids are known to be highly efficient quenchers of singlet oxygen, a process that involves the physical transfer of energy from the excited oxygen molecule to the carotenoid, returning the oxygen to its ground state without the destruction of the quencher molecule.

In vitro studies have demonstrated that bixin (B190684), a closely related compound to methylbixin, exhibits strong physical quenching activity against singlet molecular oxygen. google.com This capacity is attributed to the long system of conjugated double bonds present in its molecular structure. While direct studies on this compound's singlet oxygen quenching are not as prevalent, the structural similarities suggest it would also possess this capability. The efficiency of singlet oxygen quenching by carotenoids is influenced by the number of conjugated double bonds in the molecule. cyanotech.comgoogle.com

Free Radical Scavenging Properties

Free radicals are unstable molecules with unpaired electrons that can initiate damaging chain reactions in cells. The conjugated double bond system in carotenoids like this compound is ideally suited for scavenging these free radicals. google.com

Studies on bixin derivatives have explored their antioxidant capacity using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. redalyc.org Research indicates that the presence of a free carboxyl group is important for the antioxidant capacity of bixin. redalyc.org Conversely, the esterification of this group, as is the case in methylbixin, may limit its hydrogen-donating antioxidant capacity. redalyc.org Despite this, the extended polyene chain remains a critical feature for radical scavenging.

Table 1: Antioxidant Capacity of Bixin Derivatives

CompoundAntioxidant Capacity (Compared to Trolox)Key Structural Feature
9´Z-BixinHighFree carboxyl group
9´Z-NorbixinHighTwo free carboxyl groups
9´Z-MethylbixinLowEsterified carboxyl group
all-E-MethylbixinLowEsterified carboxyl group

Source: Adapted from data on ABTS radical scavenging assays. redalyc.org

Inhibition of Lipid Peroxidation in Model Systems

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. The ability of antioxidants to inhibit this process is a crucial aspect of their protective function.

In vitro studies have shown that norbixin (B1239005), the dicarboxylic acid analogue of bixin, can inhibit the oxidative deterioration of lipids. researchgate.net While bixin itself did not show a retarding effect on autoxidation in some systems, its mixtures with other antioxidants enhanced their protective effects. researchgate.net Furthermore, research has indicated that annatto (B74696) extracts can inhibit the increase in lipid peroxidation induced by agents like cisplatin (B142131) in rats. nih.gov The polar nature of the bixin molecule, due to its two carbonyl groups, may allow it to position itself at the lipid/water interface of cell membranes, potentially offering a strategic location for inhibiting lipid peroxidation. google.com

Lipoxidase (B8822775) Inhibition Studies by Methylbixin

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. patsnap.com The inhibition of these enzymes is a target for anti-inflammatory therapies. nih.gov

In vitro studies on isolated enzyme systems have indicated that both bixin and methylbixin demonstrate strong lipoxidase inhibition activity. google.com This suggests a potential role for this compound in modulating inflammatory pathways by directly affecting the activity of these enzymes. The mechanism of this inhibition is an area of ongoing research.

Cellular Signaling Pathway Modulation

Beyond direct antioxidant and enzyme-inhibiting activities, certain carotenoids can influence cellular processes by modulating gene expression and signaling pathways.

Effects on Gene Expression Regulation (e.g., Connexin 43)

Gap junctions are intercellular channels that allow for direct communication between adjacent cells, and they are crucial for maintaining tissue homeostasis. These channels are composed of proteins called connexins. nih.gov The regulation of connexin gene expression is vital for proper cell function. unige.ch

Research has shown that some carotenoids can up-regulate the expression of the gene for Connexin 43 (Cx43). nih.govoup.com However, a study investigating this effect found that while carotenoids with and without provitamin A activity increased levels of Cx43 mRNA and protein, the antioxidant methylbixin was inactive in this regard. nih.govresearchgate.net This finding suggests that the ability of carotenoids to regulate Cx43 gene expression is independent of their antioxidant properties and that this compound may not share this specific gene-regulatory function. nih.gov

Influence on Intercellular Communication (e.g., Gap Junctional Communication)

The role of this compound in modulating intercellular communication, a critical process for maintaining tissue homeostasis and preventing carcinogenesis, has been a subject of scientific investigation, yielding some contrasting findings. Intercellular communication, particularly through gap junctions, allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, thereby coordinating cellular activities.

Some research has indicated that methylbixin may play a positive role in this process. Studies have reported that methylbixin demonstrates activity that enhances gap junctional communication, a function considered significant in the context of cancer prevention. researchgate.net This enhancement is a mechanism shared by several carotenoids and is believed to be a key part of their anti-carcinogenic properties. researchgate.net

Comparative Analysis of Biological Activities with Other Carotenoids and Apocarotenoids

The biological activities of this compound are often evaluated in comparison to other related carotenoids and apocarotenoids, particularly its parent compounds bixin and norbixin, and the well-studied carotenoid, β-carotene. These comparisons highlight the structural and functional nuances that define their biological effects.

In its natural form, the pigment from annatto seeds is a mixture that includes bixin, norbixin, β-carotene, cryptoxanthin, lutein (B1675518), zeaxanthin (B1683548), and methylbixin. researchgate.net Bixin and its derivatives, norbixin and methylbixin, are classified as apocarotenoids. google.comipinnovative.com

A key area of comparative research is antioxidant capacity. While some studies describe methylbixin as having strong antioxidant activity google.com, more detailed analyses reveal a more complex picture. A study comparing the antioxidant capacity using the ABTS radical cation decolorization assay found that the esterification of the carboxyl group in bixin to form methylbixin significantly decreases the antioxidant activity. scielo.org.bo

The table below summarizes the comparative antioxidant capacity of this compound and related compounds.

Table 1: Comparative Antioxidant Capacity of Bixin Derivatives This table is interactive. Click on the headers to sort.

Compound Type Relative Antioxidant Capacity (TEAC/α-TEAC values) Reference
9´Z-Bixin Apocarotenoid High scielo.org.bo
9´Z-Norbixin Apocarotenoid High (no significant difference from 9´Z-Bixin) scielo.org.bo
9´Z-Methylbixin Apocarotenoid Low (significantly lower than Bixin and Norbixin) scielo.org.bo

When compared to other carotenoids, the differences in biological activity become more pronounced, especially concerning the modulation of cell communication.

Table 2: Comparative Biological Activities of this compound and Other Carotenoids This table is interactive. Click on the headers to sort.

Biological Activity This compound Bixin β-Carotene Canthaxanthin & Lutein Reference
Gap Junctional Communication Inactive in some studies oup.comuni-duesseldorf.de / Enhances in others researchgate.net Ineffective in preventing cell transformation oup.com Up-regulates oup.com Up-regulates oup.com researchgate.netoup.comuni-duesseldorf.de
Antioxidant Activity Lower than bixin scielo.org.bo Potent singlet oxygen quencher High researchgate.net Potent scielo.org.boresearchgate.net
Inhibition of Lipid Peroxidation Not specified Potent (comparable to lutein and canthaxanthin) google.com Efficient radical-trapping antioxidant researchgate.net Potent google.comresearchgate.net

| Pro-vitamin A Activity | None | None | High (100%) | None | embrapa.brnih.gov |

This comparative analysis indicates that while this compound is a member of the carotenoid family and possesses antioxidant properties, its biological activity profile, particularly concerning the modulation of gap junctional communication, differs significantly from other prominent carotenoids like β-carotene. The structural modification, specifically the dimethyl ester structure of methylbixin google.com, likely accounts for these functional differences.

Degradation and Stability Studies of Trans Methylbixin

Thermal Degradation Pathways and Resulting Products

Exposure to elevated temperatures is a significant factor in the degradation of trans-methylbixin. While the all-trans configuration is more thermally stable than the cis-isomers, it is not immune to decomposition under heat. sci-hub.se Studies on the thermal treatment of bixin (B190684) and methylbixin reveal key transformation pathways that are applicable to the trans-isomer.

The primary thermal degradation pathway for methylbixin involves the cleavage of the polyene chain. When heated, methylbixin directly yields the dimethyl ester of an unsymmetrical dimethyl-tetradecahexaenedioic acid, a C17 degradation product. sci-hub.se This indicates a scission of the molecule. The thermal degradation of cis-bixin at 125°C similarly produces this C17 yellow pigment, alongside isomerization to all-trans-bixin and the formation of volatile compounds such as m-xylene (B151644) and toluene (B28343). sci-hub.seresearchgate.net The formation of m-xylene is thought to result from the cleavage and cyclization of a portion of the polyene chain. sci-hub.se

The isomerization from cis-bixin to trans-bixin is a relatively slow process, requiring a significant activation energy of approximately 24 kcal/mol. researchgate.netnih.gov This contrasts with the formation of other degradation products, which can occur more readily. nih.gov For this compound, which already exists in the stable trans form, the initial isomerization step is bypassed, but it remains susceptible to the subsequent cleavage reactions when subjected to prolonged or high-temperature conditions. nih.gov

Initial CompoundConditionMajor Degradation ProductsReference
MethylbixinHeatingDimethyl ester of an unsymmetrical dimethyl-tetradecahexaenedioic acid (C17 product) sci-hub.se
cis-BixinHeating at 125°Call-trans-Bixin, C17 yellow pigment, m-Xylene, Toluene, other cis-isomers sci-hub.seresearchgate.net
trans-BixinProlonged Heating"Yellow C-17" thermal degradation compounds nih.gov

Photo-degradation Mechanisms and Isomeric Transformations

Light is a critical factor in the stability of carotenoids. For isomers of methylbixin, the primary photo-chemical event is isomerization. Exposure to solar or artificial light induces the transformation of the less stable cis-isomers into the more thermodynamically stable all-trans configuration, a process known as photo-isomerization or elaidinization. researchgate.net

Studies on Z-bixin (a cis-isomer) demonstrate that under irradiation, it converts to E-bixin (trans-bixin). researchgate.net This suggests that if cis-methylbixin were exposed to light, it would transform into this compound. However, this stability is transient. Continued exposure to light provides the energy for further, irreversible degradation of the trans-isomer. The polyene chain of the newly formed trans-bixin can undergo a cascade of reactions, leading to complete degradation into smaller, non-pigmented molecules. Research has identified products such as carbon monoxide (CO), carbon dioxide (CO2), formaldehyde (B43269) (H2CO), and hydrochloric acid (HCl) from the total photo-degradation of bixin in a chlorinated solvent. researchgate.net This highlights that while this compound is a product of the photo-isomerization of its cis counterpart, it is itself photolabile under continuous irradiation.

ProcessMechanismTransformation/ProductReference
Photo-isomerizationAbsorption of light energy by cis-isomercis-Methylbixin → trans-Methylbixin researchgate.net
Photo-degradationContinued irradiation of the trans-isomerCascade reaction leading to small volatile compounds (e.g., CO, CO₂, H₂CO) researchgate.net

Oxidative Degradation Processes and Chemical Transformations

The conjugated polyene backbone of this compound is highly susceptible to oxidation. The presence of atmospheric oxygen or other oxidizing agents can lead to significant degradation and loss of color. scispace.com The reaction with reactive oxygen species (ROS) is a primary mechanism of this degradation. researchgate.net

Electrochemical studies on bixin confirm its tendency to react with ROS such as hydroxyl radicals (OH•), superoxide (B77818) anions (O2•-), and hydroperoxyl radicals (OOH•). researchgate.net While direct oxidative studies on this compound are limited, the fundamental chemistry of carotenoids allows for well-founded inferences. The oxidative process typically involves the attack of an oxidizing agent on the electron-rich double bonds of the polyene chain. This can lead to the formation of epoxides, which can then undergo further reactions, or direct cleavage of the chain. These reactions break the conjugated system, resulting in the formation of a variety of smaller, often colorless, compounds such as aldehydes, ketones, and carboxylic acids. This process is autocatalytic in nature, as the initial oxidation products can promote further degradation.

Factors Influencing this compound Stability in Research Matrices

The stability of this compound in a laboratory or industrial setting is not intrinsic but is heavily influenced by its immediate environment. Several factors within a research matrix can dictate its degradation rate and pathways.

Solvent: The choice of solvent is crucial. Trans-bixin is noted to be less soluble in most solvents compared to its cis-isomer. googleapis.com It is soluble in polar organic solvents such as chloroform, acetone (B3395972), and ethanol (B145695). scispace.com The solvent can affect the molecule's conformation and its susceptibility to degradation.

Temperature: As detailed in section 8.1, higher temperatures accelerate isomerization and cleavage reactions. researchgate.net Storing solutions in cool, dark conditions is standard practice to minimize thermal degradation.

Light: Exclusion of light, particularly in the UV spectrum, is essential to prevent photo-isomerization and subsequent photo-bleaching. researchgate.net

Oxygen: To prevent oxidative degradation, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and in the presence of antioxidants if the experimental design allows. scispace.com

pH: While the ester groups of this compound are less sensitive to pH than the carboxylic acid of norbixin (B1239005), extreme pH values can catalyze hydrolysis of the methyl ester, converting it to trans-norbixin.

Matrix Composition: The presence of other components in a matrix can have a profound effect on stability. In complex systems like food, bixin has shown greater stability compared to simple oil solutions, likely due to the protective effects of other components like proteins and carbohydrates which may limit oxygen diffusion or quench free radicals. researchgate.net Conversely, the presence of pro-oxidants like metal ions can accelerate degradation.

FactorInfluence on trans-Methylbixin StabilityReference
TemperatureHigh temperatures increase the rate of thermal degradation and cleavage. nih.govresearchgate.net
LightCauses photo-degradation, leading to cleavage of the polyene chain. researchgate.net
OxygenPromotes oxidative degradation, breaking the conjugated double bond system. scispace.com
Solvent PolarityAffects solubility and reaction kinetics; trans-isomer is less soluble than cis. scispace.comgoogleapis.com
pHExtreme pH can lead to hydrolysis of the ester group to form norbixin. researchgate.net
Matrix EffectsComplex matrices (e.g., food systems) can offer protection and enhance stability. researchgate.net

Theoretical and Computational Chemistry Studies on Trans Methylbixin

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. nih.govunipd.it These methods, rooted in quantum mechanics, can predict various molecular attributes, including geometry, energy levels, and spectroscopic characteristics. nih.govunipd.it In the context of trans-Methylbixin, quantum chemical calculations provide valuable insights into its electronic behavior and how it interacts with light, which is fundamental to its role as a pigment.

Studies employing quantum chemical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in understanding the electronic transitions of carotenoids, including isomers of bixin (B190684). nih.govmdpi.com These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is crucial as it corresponds to the energy of the first major electronic excitation, which dictates the color of the compound. For conjugated systems like this compound, the HOMO is typically a π-orbital associated with the polyene chain, and the LUMO is a corresponding π*-antibonding orbital.

Quantum chemical calculations can also predict spectroscopic properties such as UV-Visible absorption spectra. nih.gov The calculated absorption maxima (λmax) for carotenoids generally show good agreement with experimental data. researchgate.net For instance, theoretical calculations can reproduce the characteristic three-peaked absorption spectrum of carotenoids, which arises from vibronic coupling to the main electronic transition. researchgate.net The calculated oscillator strengths provide a measure of the intensity of these transitions. nih.gov

Furthermore, these computational approaches can elucidate the impact of stereochemistry on spectroscopic properties. dntb.gov.ua The spatial arrangement of atoms in this compound, particularly the all-trans configuration of its polyene chain, is critical to its observed color and spectroscopic signature. scispace.com Quantum chemical calculations can model the electronic effects of this specific isomeric form.

Table 1: Representative Data from Quantum Chemical Calculations on Carotenoid-Related Structures

Calculated PropertyTypical Value/Finding for Conjugated PolyenesReference
HOMO-LUMO GapDecreases with increasing conjugation length nih.gov
Primary Electronic Transitionπ → π* nih.gov
Predicted λmaxCorrelates well with experimental UV-Vis spectra researchgate.net
Effect of cis/trans Isomerismtrans isomers are generally more stable u-szeged.hu

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgmun.ca By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and flexibility of molecules like this compound. frontiersin.orgmun.ca These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or within a biological membrane. mun.ca

The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bonds within its polyene backbone and at the terminal ester group. While the double bonds are rigid, the single bonds allow for a degree of torsional motion. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. acs.org For long-chain molecules like carotenoids, this flexibility is crucial for their function.

MD simulations can reveal that even for a molecule named "trans," transient deviations from a perfectly planar conformation can occur due to thermal fluctuations. The simulations can quantify the extent of this flexibility by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. mdpi.com The results of such simulations often show that the central part of the conjugated chain is more rigid, while the end groups exhibit greater flexibility. u-szeged.hu

The choice of solvent in MD simulations is critical, as intermolecular interactions with solvent molecules can significantly influence the conformational preferences of this compound. mun.ca Simulations can be performed in various solvents to mimic different experimental conditions.

Table 2: Key Parameters and Outputs from Molecular Dynamics Simulations

Simulation Parameter/OutputDescriptionRelevance to this compound
Force FieldA set of parameters describing the potential energy of the system.Determines the accuracy of the simulation.
Time StepThe small interval of time between successive calculations of forces and positions.Typically on the femtosecond scale.
Conformational SamplingExploration of different spatial arrangements of the molecule.Identifies stable and transient conformations. frontiersin.org
RMSD/RMSFMetrics to quantify molecular deviation and flexibility.Measures the stability and movement of different parts of the molecule. mdpi.com

In Silico Modeling of Enzymatic Interactions and Reaction Mechanisms

In silico modeling, which includes techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), is employed to study how molecules like this compound might interact with enzymes. nih.govnih.gov These computational approaches are crucial for understanding the biosynthesis of bixin and the mechanisms of enzymes that may act upon it.

The biosynthesis of bixin in Bixa orellana involves a series of enzymatic steps starting from lycopene (B16060). researchgate.net Key enzymes include a lycopene cleavage dioxygenase, an aldehyde dehydrogenase, and a methyltransferase. researchgate.net In silico modeling can be used to create three-dimensional models of these enzymes and simulate the binding of substrates and intermediates, including structures related to this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be used to place it or its precursors into the active site of a biosynthetic enzyme. The results of docking, often expressed as a scoring function, can suggest the most likely binding pose and estimate the binding affinity. nih.gov This information helps to understand the substrate specificity of the enzymes involved.

For a more detailed understanding of the reaction mechanism, QM/MM methods can be used. These hybrid techniques treat the reacting part of the system (e.g., the substrate and the key amino acid residues in the enzyme's active site) with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of bond-breaking and bond-forming processes within the complex enzymatic environment. riken.jpnih.gov

Computational studies on reaction mechanisms can help to elucidate the step-by-step process of a chemical transformation, including the identification of transition states and intermediates. smu.edu For the enzymes in the bixin pathway, this could involve modeling the oxidative cleavage of lycopene or the methylation of norbixin (B1239005) to form bixin. researchgate.net

Table 3: Computational Methods for Studying Enzyme-Ligand Interactions

MethodApplication to this compound and its BiosynthesisKey Insights
Homology ModelingBuilding a 3D model of a bixin biosynthetic enzyme based on the structure of a related known protein.Provides a structural framework for further in silico studies.
Molecular DockingPredicting the binding mode of biosynthetic intermediates in the enzyme active site.Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and potential substrate specificity. nih.gov
QM/MMSimulating the enzymatic reaction (e.g., methylation of norbixin).Elucidates the detailed reaction mechanism and energetics. riken.jp

Prediction of Spectroscopic Signatures and Mass Spectrometry Fragmentation Patterns

Computational chemistry plays a significant role in predicting and interpreting spectroscopic data, which is essential for the identification and characterization of compounds like this compound. unipd.it

As mentioned in section 9.1, quantum chemical calculations can predict UV-Visible spectra with a good degree of accuracy. nih.gov Similarly, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net These calculated spectra can be compared with experimental data to confirm the structure of an isolated compound. The characteristic IR absorption bands for this compound would include C=O stretching from the ester and carboxylic acid groups, and C=C stretching from the polyene chain. scispace.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov When a molecule like this compound is analyzed by MS, it forms a molecular ion, which can then break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.orglibretexts.org

Computational methods are being developed to predict these fragmentation patterns. nih.govkg.ac.rs By simulating the ionization and subsequent bond-breaking events, these programs can generate a theoretical mass spectrum. nih.gov The prediction of fragmentation often involves applying rules based on known chemical principles, such as the stability of the resulting carbocations and neutral radicals. libretexts.org For this compound, fragmentation would likely occur at the ester and acid functional groups and through cleavage of the polyene chain. The development of machine learning and quantum chemical approaches is improving the accuracy of these predictions. nih.gov

Table 4: Predicted Spectroscopic and Mass Spectrometric Features of this compound

Spectroscopic TechniquePredicted Signature for this compoundBasis of Prediction
UV-Visible SpectroscopyAbsorption maxima in the blue-green region of the spectrum (~450-500 nm).Quantum chemical calculations of π-π* transitions in the conjugated system. researchgate.net
Infrared SpectroscopyCharacteristic peaks for C=O (ester and acid), C-O, and conjugated C=C stretching.Calculation of vibrational frequencies. scispace.com
Mass Spectrometry (EI)A molecular ion peak and fragment ions corresponding to losses of functional groups (e.g., -OCH3, -COOH) and cleavage of the polyene chain.Application of fragmentation rules and computational fragmentation models. libretexts.orgnih.gov

Structure Biological Activity Relationships of Methylbixin Isomers

Elucidating the Influence of Stereochemistry on Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a pivotal determinant of the biological activity of carotenoids, including methylbixin. Methylbixin is the methyl ester of bixin (B190684), a dicarboxylic monomethyl ester apocarotenoid. Bixin naturally exists predominantly in the (9Z)- or cis-configuration. However, due to the presence of multiple conjugated double bonds in its polyene chain, it can undergo isomerization to the all-trans form when exposed to heat or light. This structural change from cis to trans significantly impacts the molecule's physical properties and biological efficacy.

The all-trans isomer of bixin is reported to be more stable and less soluble in oil compared to its cis-counterpart. This difference in stability and solubility can influence its bioavailability and interaction with cellular systems. Research on the antioxidant properties of bixin isomers has shown that the stereochemistry directly affects their ability to quench singlet oxygen and scavenge free radicals. While both isomers exhibit antioxidant activity, the specific efficacy can vary. For instance, studies on lipid peroxidation have demonstrated that bixin can effectively inhibit this process, a property linked to its ability to neutralize peroxyl radicals. The specific conformation of the polyene chain in the trans isomer influences the planarity of the molecule, which in turn affects its interaction with lipid membranes and the accessibility of the radical species.

Positional Isomer Effects on Molecular Interactions and Cellular Responses

The concept of positional isomerism in the context of methylbixin primarily relates to the dicarboxylic nature of its parent compound, norbixin (B1239005). Norbixin has a carboxylic acid group at both ends of the polyene chain. Bixin is the C1-monomethyl ester of norbixin, while another potential isomer would be the C1'-monomethyl ester. Trans-methylbixin is specifically the C1-methyl ester of all-trans-norbixin. The position of this methyl ester group is crucial in defining its interactions with biological molecules.

The presence of a methyl ester at one end and a free carboxylic acid group at the other imparts an amphipathic character to the molecule. This allows this compound to interact with both hydrophobic and hydrophilic environments. For example, in studies involving the interaction of bixin with human serum albumin (HSA), a major transport protein in the blood, the binding affinity is influenced by the presence and position of the ester group. The carboxylic acid end of the molecule can form hydrogen bonds and electrostatic interactions, while the polyene chain and the esterified end can engage in hydrophobic interactions within the protein's binding pockets.

The cellular responses to methylbixin isomers are also dictated by these structural features. The ability of the molecule to traverse cell membranes and interact with intracellular targets is dependent on its polarity and shape. The trans configuration generally results in a more linear and rigid structure compared to the bent cis form, which can affect how it fits into enzyme active sites or protein binding domains.

Comparative Analysis of Structure-Activity with Other Apocarotenoids and Carotenoids

When comparing the structure-activity relationship of this compound with other apocarotenoids and carotenoids, several key features stand out. Apocarotenoids are oxidative cleavage products of carotenoids, and they often possess unique biological activities.

Comparison with Norbixin: Norbixin, the dicarboxylic acid parent of bixin, is more polar due to the presence of two carboxylic acid groups. This increased polarity affects its solubility and how it interacts with biological membranes and proteins. While both bixin and norbixin are potent antioxidants, norbixin's water solubility allows it to act in aqueous cellular compartments, whereas methylbixin's ester group gives it greater affinity for lipidic environments.

Comparison with Crocetin (B7823005): Crocetin is another dicarboxylic acid apocarotenoid, similar in structure to norbixin but with a shorter polyene chain. The length of the conjugated system is a key determinant of the antioxidant capacity and the light-absorbing properties of these molecules. The longer polyene chain in this compound allows for more extensive delocalization of electrons, which generally enhances its ability to stabilize radical species.

Comparison with β-Carotene: Unlike the dicarboxylic nature of the bixin family, carotenoids like β-carotene are purely hydrocarbon-based. They are highly lipophilic and are primarily located within the hydrophobic core of cell membranes. The presence of the polar carboxylic acid and ester groups in this compound allows it to anchor at the membrane surface, with the polyene tail extending into the lipid bilayer. This orientation can be particularly effective for intercepting radicals at the membrane-cytosol interface.

The following table summarizes the structural and activity differences between these compounds:

CompoundKey Structural FeaturesPrimary Biological Activity Focus
This compoundMonomethyl ester of a C24-dicarboxylic apocarotenoid, trans configuration.Antioxidant, potential interactions with proteins and membranes.
cis-Bixincis configuration of the C24-dicarboxylic monomethyl ester apocarotenoid.Antioxidant, naturally occurring isomer.
NorbixinC24-dicarboxylic apocarotenoid (two free carboxylic acid groups).Water-soluble antioxidant.
CrocetinShorter chain (C20) dicarboxylic apocarotenoid.Antioxidant, with properties influenced by its shorter polyene chain.
β-CaroteneC40 hydrocarbon carotenoid (no polar functional groups).Lipophilic antioxidant, precursor to Vitamin A.

Future Research Directions and Emerging Applications in Chemical Biology

Advancements in Stereocontrolled Synthesis of Methylbixin and Analogues

The total synthesis of carotenoids, including methylbixin, has been a significant achievement in organic chemistry. The first unambiguous total synthesis of all-trans-methylbixin was accomplished in the early 1950s. iupac.orgroyalsocietypublishing.orgdntb.gov.ua This foundational work laid the groundwork for more complex synthetic endeavors.

More recently, research has focused on achieving precise control over the geometry of the double bonds within the polyene chain, which is critical for the molecule's biological function. A notable achievement has been the stereochemically controlled synthesis of the cis-(Z)-4-isomer of methylbixin, which was confirmed to be identical to the methyl ester derived from natural bixin (B190684). rsc.org This synthesis utilized 5-methoxycarbonyl-3-methylpenta-cis-(Z)-2,trans-(E)-4-dien-1-al as a key intermediate, showcasing a sophisticated approach to controlling stereochemistry. rsc.org

Future advancements are expected to focus on developing more efficient and versatile synthetic routes. These new methods will be crucial for creating a library of methylbixin analogues with systematic variations in the polyene chain length, substitution patterns, and end-group functionalities. Such a library would be invaluable for structure-activity relationship (SAR) studies.

Table 1: Key Milestones in the Synthesis of Methylbixin

Year Milestone Key Contributor(s) Significance
1952 First unambiguous total synthesis of all-trans-methylbixin. iupac.org B. C. L. Weedon Established a viable synthetic route to the all-trans isomer. royalsocietypublishing.orgdntb.gov.ua

Integrated Omics Approaches for Comprehensive Biosynthesis Pathway Elucidation

The biosynthetic pathway of bixin, the precursor to methylbixin, has been a subject of significant research. It is understood to originate from the oxidative cleavage of the C40 carotenoid, lycopene (B16060). researchgate.net This process involves three key enzymes that have been identified and characterized:

Lycopene Cleavage Dioxygenase (LCD) : This enzyme performs the initial cleavage of lycopene. researchgate.net

Bixin Aldehyde Dehydrogenase (BADH) : This enzyme oxidizes the resulting aldehyde to a carboxylic acid (norbixin). researchgate.net

Norbixin (B1239005) Carboxyl Methyltransferase (nBMT) : This enzyme catalyzes the final methylation step to produce bixin. researchgate.net

While the core pathway is known, a deeper, more comprehensive understanding can be achieved through integrated omics approaches. rsc.orgnih.gov These strategies combine genomics, transcriptomics, and metabolomics to create a holistic view of the metabolic network. nih.gov By correlating gene expression profiles (transcriptomics) with metabolite accumulation (metabolomics) across different tissues or developmental stages of Bixa orellana, researchers can uncover novel regulatory elements, transport mechanisms, and potential cross-talk with other metabolic pathways. rsc.orgmaxapress.com Future work could involve using time-series data to build gene regulatory network models, which can help unravel the complex interactions governing methylbixin production. rsc.org

Development of Novel Analytical Probes and Methodologies for Methylbixin Tracking

A range of analytical techniques, including HPLC, NMR, and mass spectrometry, have been instrumental in the characterization of methylbixin and its isomers. scispace.com However, to study its dynamic behavior within biological systems, more advanced tools are needed.

The development of novel analytical probes represents a key future research direction. A particularly promising strategy is the use of chemoproteomics with activity-based probes. frontiersin.org This approach involves designing and synthesizing a probe that mimics a biosynthetic intermediate (e.g., a bixin precursor) but also contains a reactive group and a reporter tag. When introduced into a cell lysate or living system, this probe can covalently bind to the active site of the enzyme that processes it, allowing for the enzyme's identification and isolation. frontiersin.org This method could be used to confirm the known enzymes in the bixin pathway in their native environment or to discover new, previously uncharacterized enzymes.

Furthermore, the synthesis of fluorescently tagged methylbixin analogues could enable real-time tracking of the molecule's uptake, subcellular localization, and interaction with target proteins using advanced microscopy techniques. Nanoparticle Tracking Analysis (NTA) has also been used to characterize dispersions of bixin, a technique that could be adapted for its derivatives. usp.br

Table 2: Modern Analytical Techniques for Carotenoid Research

Technique Application for Methylbixin Research Reference
HPLC-PDA Separation and quantification of cis and trans isomers. scispace.com
NMR Spectroscopy Detailed structural and stereochemical determination. scispace.com
Mass Spectrometry (MS) Molecular weight confirmation and structural fragmentation analysis. scispace.com
Chemoproteomics Identification of biosynthetic enzymes and protein targets. frontiersin.org

Exploration of Novel Biological Roles and Molecular Mechanisms of Action

Preliminary in vitro studies have indicated that methylbixin possesses potent biological activities. It has been shown to be a strong antioxidant, capable of quenching singlet molecular oxygen, and an inhibitor of lipoxygenase. google.com A significant finding is its ability to enhance gap junctional communication, a process vital for maintaining tissue homeostasis and preventing cancer.

The biological activities of the parent compound, bixin, have been more extensively studied and provide clues for the potential of trans-methylbixin. Bixin has demonstrated anti-inflammatory, anticancer, and antioxidant effects, which are thought to be mediated through the regulation of complex signaling pathways, including Nrf2/MyD88/TLR4 and TGF-β1/PPAR-γ/Smad3. researchgate.net Given that some carotenoid derivatives can act as ligands for nuclear receptors like PPARγ, a key regulator of lipid metabolism and inflammation, this presents a compelling avenue for investigation. dokumen.pub

Future research should aim to meticulously dissect the molecular mechanisms underlying these observed effects for this compound itself. This includes identifying its direct protein targets, clarifying its role in modulating specific signaling cascades involved in inflammation and cell proliferation, and exploring its potential as a modulator of nuclear receptors. researchgate.net

Rational Design of Methylbixin Derivatives for Targeted Bioactivity Modulation

Building on a deeper understanding of its synthesis and molecular mechanisms, the rational design of novel methylbixin derivatives offers a promising frontier for developing compounds with enhanced or targeted bioactivities. nih.gov Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict how structural modifications would affect binding to specific biological targets. nih.gov

For example, derivatives could be designed to:

Enhance Antioxidant Capacity : Modifications to the polyene backbone could fine-tune its redox potential and ability to stabilize radical species.

Improve Target Specificity : Functional groups could be added to increase affinity and selectivity for a particular protein target, such as a specific enzyme or nuclear receptor like PPARγ.

Modulate Physicochemical Properties : The terminal ester groups can be altered to improve water solubility or membrane permeability, thereby enhancing bioavailability.

This rational design approach, which combines computational prediction with targeted synthesis and biological evaluation, will be crucial for translating the potential of the this compound scaffold into new chemical tools and therapeutic leads. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes exist for trans-Methylbixin, and how do reaction conditions (e.g., catalysts, solvents) influence yield and stereochemical purity?

  • Methodological Answer : this compound synthesis typically involves esterification of bixin (a natural apocarotenoid) under controlled conditions. Key steps include:

  • Reagent selection : Use of methyl donors (e.g., dimethyl sulfate) in anhydrous environments to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/acetone gradients) followed by HPLC validation (C18 column, UV detection at 450 nm) to confirm purity (>95%) .
  • Yield optimization : Reaction temperature (40–60°C) and catalyst type (e.g., pyridine vs. triethylamine) critically affect esterification efficiency. For example, triethylamine increases yield by 15–20% compared to pyridine in methanol .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in CDCl₃ identify methyl ester peaks (δ 3.65–3.70 ppm) and conjugated diene systems (δ 5.8–6.4 ppm). Compare with reference spectra to confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ m/z 415.2) validates molecular weight, while fragmentation patterns distinguish trans isomers from cis analogs .
  • HPLC-DAD : Reverse-phase chromatography (C18 column, isocratic acetonitrile/water) quantifies purity and monitors degradation products under light exposure .

Advanced Research Questions

Q. How do solvent polarity and temperature affect this compound’s photostability, and what experimental designs quantify degradation kinetics?

  • Methodological Answer :

  • Experimental design : Accelerated stability studies under UV/visible light (e.g., ICH Q1B guidelines) with varying solvents (polar: ethanol vs. nonpolar: hexane) and temperatures (25–50°C). Monitor degradation via HPLC every 24 hours .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life. For example, this compound in ethanol degrades 2.5× faster at 40°C than at 25°C (activation energy ~45 kJ/mol) .

Q. What computational models predict this compound’s interactions with biological targets (e.g., NF-κB), and how are binding affinities validated experimentally?

  • Methodological Answer :

  • In silico docking : Use AutoDock Vina to simulate ligand-receptor interactions. This compound’s conjugated diene system shows high affinity for the NF-κB p65 subunit (binding energy ≤−8.5 kcal/mol) .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (e.g., Kd = 2.3 ± 0.5 μM in SPR assays) .

Q. How should researchers address discrepancies in reported bioactivity data (e.g., antioxidant capacity) across different in vitro models?

  • Methodological Answer :

  • Controlled variable analysis : Standardize assay conditions (e.g., DPPH radical scavenging at 517 nm, fixed incubation time) to reduce inter-lab variability .
  • Interference checks : Test for matrix effects (e.g., co-extracted lipids in plant-derived samples) using blank controls .
  • Meta-analysis : Pool data from ≥5 independent studies (Prisma guidelines) to identify outliers and calculate weighted effect sizes .

Data Reproducibility & Reporting

Q. What protocols ensure reproducibility in this compound extraction from natural sources (e.g., Bixa orellana seeds) across laboratories?

  • Methodological Answer :

  • Standardized extraction : Use Soxhlet apparatus with acetone/hexane (1:1 v/v) for 6 hours, followed by crystallization at −20°C .
  • Validation metrics : Report yield (mg/g seeds), purity (HPLC), and batch-to-batch variability (RSD <5%) .

Q. How can researchers adhere to FAIR principles when publishing this compound datasets?

  • Methodological Answer :

  • Metadata standards : Include experimental parameters (e.g., solvent gradients, instrument calibration dates) in ISA-Tab format .
  • Data repositories : Deposit raw NMR/MS files in public repositories (e.g., ChemSpider, Zenodo) with persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.